3-(5-iodo-1H-pyrazol-1-yl)propanoic acid is a heterocyclic organic compound characterized by a pyrazole ring with an iodine substituent at the 5-position and a propanoic acid functional group at the 3-position. This compound is notable for its versatility in organic synthesis and potential applications in medicinal chemistry, where it serves as an important intermediate for the synthesis of more complex heterocyclic systems.
This compound can be synthesized through various chemical processes involving the cyclization of hydrazines with carbonyl compounds, followed by iodination and the introduction of the propanoic acid moiety. It is commercially available from multiple suppliers, indicating its relevance in both research and industrial applications.
3-(5-iodo-1H-pyrazol-1-yl)propanoic acid belongs to the class of pyrazole derivatives, which are recognized for their diverse biological activities and utility in pharmaceuticals. Its structure includes both a heterocyclic ring and an aliphatic carboxylic acid, making it a significant compound in organic chemistry.
The synthesis of 3-(5-iodo-1H-pyrazol-1-yl)propanoic acid typically involves several key steps:
The reaction conditions for these syntheses typically include solvents such as dimethyl sulfoxide or ethanol, with temperature and pressure variations depending on specific reagents used. Industrial production may employ continuous flow reactors to enhance yield and purity through optimized reaction conditions.
The molecular formula of 3-(5-iodo-1H-pyrazol-1-yl)propanoic acid is C₇H₈N₂O₂I. The structural representation includes a five-membered pyrazole ring with an iodine atom attached to one of its nitrogen atoms and a propanoic acid chain extending from another position on the ring.
Key structural data includes:
3-(5-iodo-1H-pyrazol-1-yl)propanoic acid can participate in various chemical reactions:
Reagents commonly used in these reactions include:
The physical properties of 3-(5-iodo-1H-pyrazol-1-yl)propanoic acid include:
Key chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm its identity and purity during synthesis .
3-(5-iodo-1H-pyrazol-1-yl)propanoic acid has several noteworthy applications:
The synthesis of 3-(5-iodo-1H-pyrazol-1-yl)propanoic acid and its analogues typically follows multi-step pathways involving pyrazole ring formation, regioselective iodination, and linker attachment. A common approach starts with the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds to form the pyrazole core. For example, β-keto esters or 1,3-diketones react with hydrazine derivatives under acid or nano-catalyst (e.g., nano-ZnO) mediation, yielding 3,5-disubstituted pyrazoles in high yields (70–95%) . Subsequent N-alkylation with ethyl acrylate or acrylonitrile introduces the propanoic acid precursor, followed by saponification to yield the carboxylic acid functionality. This method allows precise control over substituents at the pyrazole 3- and 5-positions [5] .
One-pot strategies enhance efficiency by combining cyclization and alkylation. For instance, 3,5-dimethylpyrazole undergoes iodination using iodine monochloride (ICl) in acetic acid, followed by in situ alkylation with ethyl bromopropanoate. Hydrolysis then furnishes the target acid in 78–85% overall yield, minimizing intermediate isolation [5] [6]. Alternatively, TfOH/TFAA-mediated systems enable direct coupling of ketones with carboxylic acids to form β-diketone intermediates, which then cyclize with hydrazines into pyrazoles bearing the propanoic acid chain .
Table 1: Key Synthetic Routes for Pyrazole-Propanoic Acid Derivatives
Starting Materials | Key Reagents/Conditions | Intermediate | Final Compound Yield |
---|---|---|---|
3,5-Dimethylpyrazole + ICl | Acetic acid, 60°C, 6 h | 4-Iodo-3,5-dimethylpyrazole | 85% [6] |
β-Keto ester + arylhydrazine | Nano-ZnO, ethylene glycol, RT | 3,5-Disubstituted pyrazole | 95% |
Pyrazole + ethyl acrylate | K₂CO₃, DMF, 80°C | Ethyl propanoate adduct | 90% [5] |
Ethyl propanoate adduct | NaOH, H₂O/EtOH, reflux | 3-(Pyrazol-1-yl)propanoic acid | 88% [5] |
Iodination at the pyrazole 5-position is critical for conferring steric bulk and electronic modulation, enhancing biological activity (e.g., kinase inhibition) or enabling further cross-coupling. Electrophilic iodination using iodine monochloride (ICl) in glacial acetic acid selectively targets electron-rich positions (C4 or C5), with the C5 site favored due to reduced steric hindrance. This method achieves 85% regioselectivity for 5-iodo-3,5-dimethylpyrazole derivatives [6]. Alternatively, N-iodosuccinimide (NIS) in DMF offers milder conditions for iodinating sensitive substrates, though with lower yields (∼70%) [4].
Metal-free approaches leverage in situ-generated nitrogen triiodide (NI₃) from ammonium iodide and chlorine gas, providing a safer and greener route. NI₃-mediated iodination of 3,5-disubstituted pyrazoles at 50°C achieves 80% yield with excellent C5 selectivity, attributed to the compound’s tautomeric equilibrium favoring iodination at the less sterically hindered position [4]. For 4-iodo isomers (e.g., 4-iodo-1H-pyrazole-1-propanoic acid, CAS 6715-91-9), direct iodination of pyrazole propanoic acid precursors using I₂/KI under basic conditions is effective but requires rigorous temperature control to avoid di-iodination [3].
Table 2: Iodination Methods for Pyrazole Derivatives
Method | Conditions | Regioselectivity | Yield | Key Advantage |
---|---|---|---|---|
Iodine monochloride (ICl) | AcOH, 60°C, 6 h | C5 > C4 | 85% | High selectivity [6] |
N-Iodosuccinimide (NIS) | DMF, 80°C, 12 h | C5 | 70% | Mild conditions [4] |
Nitrogen triiodide (NI₃) | NH₄I/Cl₂, H₂O, 50°C | C5 | 80% | Green chemistry [4] |
Molecular iodine (I₂/KI) | K₂CO₃, 0°C → RT | C4 | 75% | Low cost [3] |
The propanoic acid linker in 3-(5-iodo-1H-pyrazol-1-yl)propanoic acid serves as a critical pharmacophore for bioactivity and metal coordination. Chain length optimization reveals that three-carbon spacers (n=3) maximize potency in anti-inflammatory and kinase inhibition applications. Shorter chains (e.g., acetic acid analogues) reduce steric flexibility, diminishing target engagement, while longer chains (n=4) decrease solubility and increase metabolic instability [5] [8].
Substituent effects at the linker’s α- or β-positions profoundly influence bioactivity:
Table 3: Impact of Linker Modifications on Compound Properties
Modification Type | Example Structure | logP | Biological Effect |
---|---|---|---|
Unsubstituted chain | 3-(5-Iodo-1H-pyrazol-1-yl)propanoic acid | 1.8 [6] | Balanced solubility/bioactivity |
α-Methylation | 2-(4-Iodo-3,5-dimethylpyrazol-1-yl)propanoic acid | 1.8 [6] | Enhanced kinase inhibition (IC₅₀ ↓ 40%) [8] |
β-Cyano substitution | 3-(5-Iodo-1H-pyrazol-1-yl)-2-cyanopropanoic acid | 0.7 | Improved solubility; reduced cytotoxicity |
Ethyl ester prodrug | Ethyl 3-(5-iodo-1H-pyrazol-1-yl)propanoate | 2.5 | Increased cellular uptake [5] |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4